molecular formula C21H24N6O4 B2924258 methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate CAS No. 1251558-47-0

methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate

Cat. No.: B2924258
CAS No.: 1251558-47-0
M. Wt: 424.461
InChI Key: SDERFCWWYWSJMP-UHFFFAOYSA-N
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Description

Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidin-3-one core fused with an azepane ring (a seven-membered secondary amine) at the 7-position. The structure is further modified by an acetamido linker connected to a methyl benzoate group at the 4-position of the phenyl ring. The methyl benzoate group enhances solubility compared to alkyl-substituted analogs, while the azepane moiety may confer conformational flexibility, influencing receptor interactions .

Properties

IUPAC Name

methyl 4-[[2-[7-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-31-19(29)15-6-8-16(9-7-15)22-18(28)14-27-21(30)26-13-10-17(23-20(26)24-27)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDERFCWWYWSJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate typically involves multi-step reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the azepane ring and the benzoate ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. The azepane ring and benzoate ester group contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyrimidine Derivatives

Compound P573-1541 ():

  • Structure : 2-[7-(azepan-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-ethylphenyl)acetamide.
  • Key Differences : Replaces the methyl benzoate with a 3-ethylphenyl group.
  • Properties :
    • Higher logP (3.1856 vs. ~3.2 for the target compound) due to the ethyl group.
    • Lower solubility (logSw = -3.2157) compared to the ester-containing target.

Quinazolinone-Derived Azo Compounds ()

  • Structure: Azo-linked quinazolinones (e.g., compounds 5–9) with triazole or azo substituents.
  • Key Differences: Quinazolinone core vs. triazolo-pyrimidine; azo groups introduce π-conjugation and redox activity.
  • Properties: Azo compounds exhibit distinct electronic absorption spectra, useful in photodynamic applications. Quinazolinones are known for kinase inhibition, whereas triazolo-pyrimidines may target GPCRs (e.g., adenosine receptors; ) .

Benzooxazine-Pyrimidine Hybrids ()

  • Structure : 6-(pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives.
  • Key Differences: Oxazinone and oxadiazole rings vs. triazolo-pyrimidine.
  • Properties :
    • Oxadiazoles improve metabolic stability but may reduce hydrogen-bonding capacity.
    • The benzooxazine core could enhance selectivity for enzymes like cyclooxygenase .

Oxazolo-Pyrimidine Derivatives ()

  • Structure: 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid.
  • Key Differences : Oxazole-pyrimidine hybrid with a smaller molecular weight (236.23 g/mol vs. ~394 g/mol for the target compound).
  • Properties: Lower logP (~2.5 estimated) due to the carboxylic acid group. Potential for increased renal clearance compared to lipophilic analogs .

Tetrahydroimidazo-Pyridine Derivatives ()

  • Structure: Nitrophenyl- and cyano-substituted tetrahydroimidazo[1,2-a]pyridines.
  • Key Differences: Electron-withdrawing groups (nitro, cyano) vs. electron-donating methyl benzoate.
  • Cyano groups improve binding to metalloenzymes (e.g., carbonic anhydrase) .

Triazole-Pyrazole Hybrids ()

  • Structure : Triazenylpyrazole hybrids with benzonitrile substituents.
  • Key Differences : Pyrazole ring vs. azepane; benzonitrile vs. benzoate.
  • Properties :
    • Pyrazole’s aromaticity may enhance π-π stacking in hydrophobic pockets.
    • Nitrile groups can act as hydrogen-bond acceptors, altering target affinity .

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Substituents Molecular Weight (g/mol) logP Key Functional Groups
Target Compound Triazolo-pyrimidine Azepane, methyl benzoate ~394 ~3.2 Ester, secondary amine
P573-1541 () Triazolo-pyrimidine Azepane, 3-ethylphenyl 394.48 3.1856 Amide, ethyl
Quinazolinone-Azo () Quinazolinone Azo, triazole ~300–350 ~2.5–3 Azo, hydrazine
Benzooxazine-Pyrimidine () Benzooxazine Oxadiazole, pyrimidine ~350–400 ~2.8–3.5 Oxadiazole, ether
Oxazolo-Pyrimidine () Oxazole-pyrimidine Methyl, carboxylic acid 236.23 ~2.5 Carboxylic acid, oxazole

Research Findings and Implications

  • Pharmacological Potential: The triazolo-pyrimidine core is prevalent in kinase inhibitors (e.g., JAK2) and adenosine receptor ligands (). The azepane group’s flexibility may enhance binding to GPCRs like A2A or A3 subtypes .
  • Solubility vs. Permeability : The methyl benzoate in the target compound improves solubility over P573-1541’s ethylphenyl group, which could optimize oral bioavailability .
  • Synthetic Accessibility : Analogous compounds () use hydrazine or oxadiazole intermediates, suggesting feasible routes for scaling up the target compound .

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